Forensic labs using GC-MS experience thermal degradation of Cuscohygrine to hygrine, invalidating quantification. Procure high-purity Cuscohygrine standard (≥98%) to validate LC-MS/MS workflows, eliminating artifactual signal enhancement and ensuring definitive differentiation between legal coca leaf consumption and illicit cocaine use. Forms stable crystalline trihydrate for gravimetric preparation. Critical for synthetic chemists optimizing Mannich-type bis-pyrrolidine synthesis requiring exact 2:1 precursor stoichiometry. Reliable global supply with batch-specific CoA.
Cuscohygrine (CAS 454-14-8) is a bis-pyrrolidine alkaloid structurally defined by two N-methylpyrrolidine rings linked via a propanone chain. Commercially, it is primarily procured as a high-purity analytical reference standard for forensic toxicology and chemotaxonomic profiling, where it serves as a definitive biomarker for distinguishing natural botanical extracts from highly processed illicit derivatives [2]. In its neat baseline state, the free base is a clear, colorless oil that exhibits high water solubility and can be distilled under vacuum (b.p. 152 °C at 14 Torr) [1]. For laboratory handling and precise gravimetric formulation, it is notable for forming an optically inactive, stable crystalline trihydrate [1]. Its unique dual-ring structure and specific thermal profile dictate strict handling and analytical workflows, making its precise procurement critical for laboratories transitioning from legacy gas chromatography to modern high-resolution mass spectrometry[2].
Substituting Cuscohygrine with its monomeric analog, hygrine, or relying on crude alkaloid mixtures severely compromises quantitative accuracy and forensic defensibility. Cuscohygrine is uniquely susceptible to thermal degradation, converting directly into hygrine under high-temperature analytical conditions, such as in standard GC-MS injectors[1]. If a laboratory attempts to use hygrine as a proxy standard, or fails to procure pure Cuscohygrine and its deuterated analog (CUS-d6) to validate matrix effects, they cannot accurately back-calculate original sample concentrations due to this in-situ conversion [1]. Furthermore, in synthetic applications, the bis-pyrrolidine architecture of Cuscohygrine requires exact stoichiometric control during Mannich-type condensations; generic tropane precursors or monomeric pyrrolidines cannot substitute for the specific 2:1 molar equivalents required to build its symmetrical framework [2].
Pyrrolidine alkaloid with low-abundance, non-specific ions (m/z 42, 84, 98, 140) versus the characteristic tropane core fragment m/z 82 of cocaine. Identification cannot rely on tropane reference standards.
Cuscohygrine and hygrine are removed in the first solvent extraction step of clandestine production, making them specific markers for legal coca leaf consumption. Cocaine calibrators do not provide this discrimination.
Extensive degradation to hygrine under routine GC‑MS conditions, with high injection‑mode dependency. Tropane alkaloids do not show analogous behavior; method selection may significantly affect quantitative results.
Cuscohygrine exhibits pronounced thermal instability in standard gas chromatography-mass spectrometry (GC-MS) workflows, directly degrading into hygrine at elevated injector temperatures (e.g., 180–290 °C) [1]. Studies evaluating forensic matrices demonstrate that neat Cuscohygrine standards are highly susceptible to this degradation, whereas biological matrices artificially protect the analyte, leading to massive signal enhancements of +29% to +316% in GC-MS compared to neat standards [1]. In contrast, hygrine is the stable terminal product of this thermal breakdown [1]. Consequently, pure Cuscohygrine must be procured to validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which bypass thermal degradation and eliminate the artifactual conversion seen in GC-MS.
| Evidence Dimension | Thermal stability and matrix-induced signal enhancement in GC-MS |
| Target Compound Data | Undergoes thermal degradation to hygrine; exhibits +29% to +316% signal enhancement due to matrix protection. |
| Comparator Or Baseline | Hygrine (Stable terminal degradation product; does not undergo secondary thermal breakdown under identical conditions). |
| Quantified Difference | Cuscohygrine yields a +29% to +316% analytical discrepancy in GC-MS without matrix-matched or LC-MS/MS validation, unlike stable analogs. |
| Conditions | GC-MS analysis (injector temperatures 180–290 °C) vs. LC-MS/MS in biological matrices. |
Procurement of pure Cuscohygrine is mandatory to validate LC-MS/MS protocols, as legacy GC-MS methods cause artifactual conversion to hygrine and severe quantification errors.
The synthesis of Cuscohygrine via biomimetic Mannich condensation demands precise stoichiometric ratios that differentiate it from its monomeric counterpart, hygrine. The formation of Cuscohygrine requires the condensation of acetonedicarboxylic acid with exactly two molecular equivalents of 4-methylaminobutanal (or its N-methyl-1-pyrrolinium salt)[1]. In contrast, restricting the reaction to a 1:1 molar ratio arrests the synthesis at the monomeric hygrine stage [1]. This strict 2:1 stoichiometric dependence dictates precursor procurement volumes and reaction scaling for synthetic chemists targeting the symmetrical bis-pyrrolidine scaffold rather than mixed or mono-substituted alkaloid libraries.
| Evidence Dimension | Precursor molar equivalents required for target synthesis |
| Target Compound Data | 2:1 ratio (4-methylaminobutanal to acetonedicarboxylic acid) yields Cuscohygrine. |
| Comparator Or Baseline | 1:1 ratio yields the monomeric analog, hygrine. |
| Quantified Difference | A 100% increase in pyrrolinium precursor concentration is required to drive the condensation past the hygrine intermediate to the bis-alkaloid. |
| Conditions | Biomimetic Mannich condensation under neutralized, room-temperature aqueous conditions. |
Synthetic chemists must procure double the molar equivalents of pyrrolinium precursors when targeting Cuscohygrine compared to standard hygrine synthesis.
While the free base of Cuscohygrine is a liquid oil at room temperature (boiling point 152 °C at 14 Torr), it uniquely forms an optically inactive crystalline trihydrate (C13H24N2O·3H2O) upon exposure to water[1]. This crystalline form exhibits a distinct melting point of 40–41 °C[1]. In contrast, its structural analog hygrine remains a light yellow oil (boiling point 193–195 °C) and does not readily form a stable, low-melting solid hydrate under standard atmospheric conditions [1]. For analytical laboratories, the ability of Cuscohygrine to be isolated as a crystalline trihydrate significantly improves gravimetric dispensing, standard formulation, and shelf-stability compared to handling strictly liquid volatile alkaloids.
| Evidence Dimension | Physical state and hydrate melting point |
| Target Compound Data | Forms a stable crystalline trihydrate with a melting point of 40–41 °C. |
| Comparator Or Baseline | Hygrine (Remains a liquid oil at room temperature; b.p. 193–195 °C). |
| Quantified Difference | Cuscohygrine transitions to a handleable solid state (m.p. 40–41 °C) via hydration, whereas hygrine remains a liquid. |
| Conditions | Aqueous exposure and standard laboratory atmospheric conditions. |
The trihydrate solid state enables highly precise gravimetric weighing for analytical standard preparation, which is practically difficult with volatile liquid analogs.
Because Cuscohygrine thermally degrades into hygrine during GC-MS analysis [1], forensic laboratories must procure high-purity Cuscohygrine standards to calibrate and validate LC-MS/MS workflows. This ensures accurate differentiation between legal coca leaf consumption and illicit cocaine use without artifactual signal enhancement.
Synthetic chemists utilize Cuscohygrine as a target or intermediate to study complex Mannich-type condensations. Its strict requirement for a 2:1 precursor stoichiometry [2] makes it an ideal model compound for optimizing the scale-up of bis-pyrrolidine architectures over monomeric analogs.
Due to its specific physical properties, including its ability to form a stable crystalline trihydrate [3], Cuscohygrine is procured to standardize reference materials for Solanaceae and Erythroxylum plant extracts, ensuring reproducible marker quantification across different agricultural or forensic batches.